3,4,6-Tri-o-benzoyl-d-glucal

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

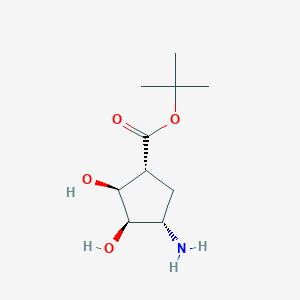

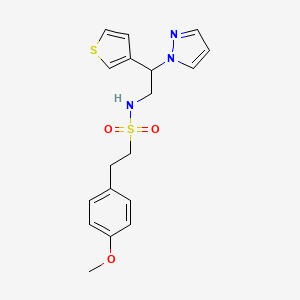

3,4,6-Tri-o-benzoyl-d-glucal is a type of carbohydrate derivative that has been widely studied in scientific research due to its unique properties and potential applications. This compound is commonly used in the synthesis of various organic compounds and has been found to have several biochemical and physiological effects. In

科学的研究の応用

Synthesis Applications :

- 3,4,6-Tri-O-benzoyl-D-glucal serves as an intermediate in synthesis reactions. For instance, it has been used in the synthesis of tri-O-benzyl-3,4,6-D-glucal, an intermediate for numerous addition reactions (Boullanger, Martin, & Descotes, 1975).

- It also finds application in epoxidation processes, as demonstrated by the multi-gram epoxidation of this compound with dimethyldioxirane, leading to the formation of 1,2-anhydrosugars (Cheshev, Marra, & Dondoni, 2006).

- Additionally, it has been used in the stereospecific synthesis of aryl β-glucosides, playing a role in the synthesis of complex molecules like vancomycin (Dushin & Danishefsky, 1992).

Chemical Reactions and Transformations :

- Research has explored its use in oxidative ring contraction processes, leading to the synthesis of showdomycin analogues (Kaye, Neidle, & Reese, 1988).

- It's involved in hydroformylation reactions with rhodium catalysts, where differently protected derivatives of it yield various 2-formyl products (Fernández et al., 1998).

- The compound has also been used in allylic substitutions in tri-O-benzyl-glycals and related compounds, facilitating the creation of azido-glycals and unsaturated glycosyl azides (Guthrie & Irvine, 1980).

Glycoside Synthesis :

- It aids in the synthesis of 2-deoxy-D-glucopyranosides, as demonstrated by the transformation of the compound into powerful glycopyranosyl donors (Preuß & Schmidt, 1988).

- Additionally, it has been employed in the synthesis of 2',3'-dideoxy-D-erythro-hexofuranosyl nucleosides, showcasing its utility in nucleoside coupling (Lau, Wengel, Pedersen, & Vestergaard, 1991).

作用機序

Target of Action

3,4,6-Tri-O-benzoyl-D-glucal is primarily used as a building block in the synthesis of oligosaccharides . Oligosaccharides are carbohydrates that consist of three to ten simple sugars (or monosaccharides) and play crucial roles in various biological processes, including cell-cell recognition and interaction, immune response, and infection mechanism.

Pharmacokinetics

It’s worth noting that the compound is insoluble in water but easily soluble in chloroform , which could influence its bioavailability and distribution in the body.

Result of Action

The primary result of the action of this compound is the synthesis of oligosaccharides . These oligosaccharides can then exert various effects at the molecular and cellular levels, depending on their specific structure and the biological context in which they are involved.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is hygroscopic , meaning it absorbs moisture from the environment, which could potentially affect its stability and reactivity. Furthermore, the compound’s solubility in different solvents could impact its distribution and efficacy in biological systems.

特性

IUPAC Name |

[(2R,3S,4R)-3,4-dibenzoyloxy-3,4-dihydro-2H-pyran-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22O7/c28-25(19-10-4-1-5-11-19)32-18-23-24(34-27(30)21-14-8-3-9-15-21)22(16-17-31-23)33-26(29)20-12-6-2-7-13-20/h1-17,22-24H,18H2/t22-,23-,24+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZFFEFRJEYIEGH-SMIHKQSGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C=CO2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H](C=CO2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide](/img/structure/B2797557.png)

![methyl 3-(methylcarbamoyl)-2-pivalamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2797560.png)

![1-(4-Bromophenyl)-7,8-dimethoxy-4-methyl-4,5-dihydro-3H-benzo[d][1,2]diazepine](/img/structure/B2797561.png)

![(E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide](/img/structure/B2797563.png)

![(E)-N-{1-[2-(4-fluorophenyl)cyclopropyl]ethylidene}hydroxylamine](/img/structure/B2797566.png)

![Methyl 3-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2797570.png)

![1-Methyl-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2797578.png)